molecular formula C7H17NO B8079359 N,N-dimethylmethanamine;oxolane

N,N-dimethylmethanamine;oxolane

Cat. No.: B8079359
M. Wt: 131.22 g/mol
InChI Key: JXDNGTCNFHAVIO-UHFFFAOYSA-N
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Description

N,N-Dimethylmethanamine (Trimethylamine): N,N-Dimethylmethanamine, commonly known as trimethylamine (TMA), is a tertiary amine with the molecular formula C₃H₉N (molecular weight: 59.11 g/mol). It is a volatile, colorless liquid with a pungent odor, widely used in organic synthesis, pharmaceuticals, and industrial applications. Key roles include its use as a precursor for quaternary ammonium compounds, ligands in catalytic systems (e.g., palladium/copper cross-coupling reactions) , and fluorophores in computational sensor studies . Safety assessments classify it as a Tier 1 chemical under the Klimisch system, requiring hazard evaluation due to its use in hydraulic fracturing fluids .

Oxolane (Tetrahydrofuran, THF): Oxolane, or tetrahydrofuran (C₄H₈O, molecular weight: 72.11 g/mol), is a cyclic ether with high polarity and solvency. It serves as a versatile solvent and building block in organic synthesis. Recent studies highlight its derivatives, such as muscarine-like ammonium salts, which exhibit antifungal and antibacterial activity. However, synthetic challenges arise in selective functionalization, as seen in failed O-tosylation attempts yielding mixtures of mono- and ditosyl derivatives .

Properties

IUPAC Name

N,N-dimethylmethanamine;oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O.C3H9N/c1-2-4-5-3-1;1-4(2)3/h1-4H2;1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDNGTCNFHAVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

N,N-Dimethylmethanamine: The mechanism of action of N,N-dimethylmethanamine involves its interaction with biological targets such as enzymes and receptors. It acts as a ligand for certain receptors, modulating their activity and influencing physiological processes.

Oxolane (Tetrahydrofuran): Oxolane acts as a solvent by solvating various chemical species through its ether oxygen atom. Its ability to dissolve a wide range of compounds makes it a versatile solvent in chemical reactions and industrial processes.

N,N-Dimethylmethanamine:

  • Similar compounds include other tertiary amines such as triethylamine and N-methylmorpholine.

  • N,N-Dimethylmethanamine is unique in its ability to form quaternary ammonium salts through nucleophilic substitution reactions.

Oxolane (Tetrahydrofuran):

  • Similar compounds include other cyclic ethers such as dioxane and tetrahydropyran.

  • Oxolane is unique in its ability to dissolve both polar and nonpolar compounds, making it a highly versatile solvent.

Comparison with Similar Compounds

Structural and Functional Comparisons

Trimethylamine derivatives are tailored for specific applications by modifying substituents. For example:

  • (Anthracen-9-yl)-N,N-dimethylmethanamine : Used in fluorescence sensors, this derivative has a HOMO-LUMO gap of 5.23 eV (calculated using the 6-311+G(d,p) basis set), critical for excitation energy and sensor selectivity .
  • N,N-Dimethyl-2-methoxyethylamine: Incorporates a methoxy group (C₅H₁₃NO, 103.16 g/mol), enhancing solubility for use in chemical synthesis .
  • Boronated N,N-dimethylmethanamine derivatives : Exhibit hypolipidemic and anti-inflammatory activity in preclinical studies, achieved through boron-carbonyl modifications .

Key Data Table

Compound Molecular Formula Molecular Weight Key Applications Key Properties/Findings Reference
N,N-Dimethylmethanamine C₃H₉N 59.11 Hydraulic fracturing, Pharmaceuticals Tier 1 chemical, Klimisch assessed
(Anthracen-9-yl)-N,N-dimethylmethanamine C₁₇H₁₇N 235.33 Fluorescence sensors HOMO-LUMO gap 5.23 eV (6-311+G(d,p))
N,N-Dimethyl-2-methoxyethylamine C₅H₁₃NO 103.16 Chemical synthesis Methoxy group enhances solubility

Oxolane and Cyclic Ether Derivatives

Functional and Reactivity Comparisons

  • Muscarine-like Oxolane Derivatives: Synthesized from 2-deoxy-D-ribose, these compounds (e.g., C₈H₁₇NO₃, 175.23 g/mol) mimic muscarine’s structure and show antifungal activity. However, selective O-tosylation remains problematic, leading to mixed products .
  • Tetrahydrofuran (THF) : Compared to oxirane (ethylene oxide), THF’s ring strain is lower, making it less reactive in polymerization but ideal as a solvent.

Key Data Table

Compound Molecular Formula Molecular Weight Key Applications Key Properties/Findings Reference
Oxolane (THF) C₄H₈O 72.11 Solvent, Antimicrobial derivatives Tosylation leads to mixtures
Muscarine-like oxolane derivative C₈H₁₇NO₃ 175.23 Antimicrobial agents Analogues show antifungal activity

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